molecular formula C15H13FN4OS2 B2448879 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1203315-63-2

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2448879
CAS No.: 1203315-63-2
M. Wt: 348.41
InChI Key: YEFGWLDWJLGIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound that features a thiazole ring system substituted with a fluorophenyl group and a methylthiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Substitution with Fluorophenyl Group:

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions (temperature, pressure, solvent choice) and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amines or reduced thiazole derivatives.

    Substitution: The aromatic fluorine can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((4-chlorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(2-((4-bromophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

    2-(2-((4-methylphenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS2/c1-9-7-22-14(17-9)20-13(21)6-12-8-23-15(19-12)18-11-4-2-10(16)3-5-11/h2-5,7-8H,6H2,1H3,(H,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFGWLDWJLGIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.